molecular formula C11H16Cl2N2O2 B12327443 4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B12327443
M. Wt: 279.16 g/mol
InChI Key: DGQLOPMGCQRXTK-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a pyridinylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen functionalities, while substitution reactions can introduce a variety of substituents onto the pyridinylmethyl group .

Scientific Research Applications

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8;;/h1-4,9-10,13H,5-7H2,(H,14,15);2*1H

InChI Key

DGQLOPMGCQRXTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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